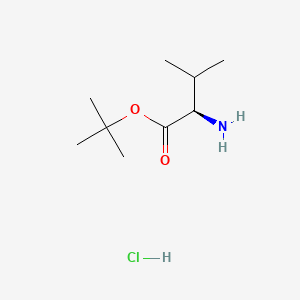

H-D-Val-OtBu.HCl

Descripción

Propiedades

IUPAC Name |

tert-butyl (2R)-2-amino-3-methylbutanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO2.ClH/c1-6(2)7(10)8(11)12-9(3,4)5;/h6-7H,10H2,1-5H3;1H/t7-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUIVQIHTTVPKFS-OGFXRTJISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)OC(C)(C)C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H](C(=O)OC(C)(C)C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104944-18-5 | |

| Record name | H-D-Val-OtBu hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to H-D-Val-OtBu.HCl: Chemical Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and potential applications of H-D-Val-OtBu.HCl (D-Valine tert-butyl ester hydrochloride). The information is intended to support research and development efforts in the fields of peptide synthesis, medicinal chemistry, and materials science.

Chemical Properties and Structure

This compound is the hydrochloride salt of the tert-butyl ester of D-valine, an unnatural amino acid. The tert-butyl ester group serves as a protecting group for the carboxylic acid functionality, preventing it from participating in unwanted side reactions during chemical synthesis, particularly in peptide synthesis.[1] The hydrochloride salt form enhances the compound's stability and solubility in aqueous solutions, simplifying its handling and application in various experimental settings.[2]

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1 for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₉H₂₀ClNO₂ | [2][3][4] |

| Molecular Weight | 209.71 g/mol | [3][4] |

| CAS Number | 104944-18-5 | [2][3][4] |

| Appearance | White to off-white crystalline powder | [5][6] |

| Melting Point | 144-146 °C | [5] |

| Solubility | Soluble in water | [2] |

| Storage Temperature | -20°C | [4][5] |

| Canonical SMILES | CC(C)--INVALID-LINK--OC(C)(C)C)N.Cl | [7] |

| InChI Key | AUIVQIHTTVPKFS-OGFXRTJISA-N | [3] |

Structural Information

The chemical structure of this compound consists of a D-valine core, where the carboxylic acid group is esterified with a tert-butyl group, and the alpha-amino group is protonated to form a hydrochloride salt.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound typically involves the esterification of D-valine with isobutylene (B52900) in the presence of an acid catalyst, followed by conversion to the hydrochloride salt. The following is a general experimental protocol based on established methods for the synthesis of amino acid tert-butyl esters.

Materials:

-

D-Valine

-

Isobutylene

-

Dioxane (or another suitable solvent)

-

p-Toluenesulfonic acid (PTSA) or another strong acid catalyst

-

10% Sodium bicarbonate solution

-

Brine

-

Dry ether

-

Hydrogen chloride (HCl) gas or a solution of HCl in a non-protic solvent

Procedure:

-

Esterification: In a pressure vessel (autoclave), dissolve D-valine in dioxane.

-

Add a catalytic amount of p-toluenesulfonic acid (PTSA).

-

Introduce isobutylene into the reaction mixture.

-

Seal the vessel and stir the mixture at room temperature for 4-5 days.

-

After the reaction is complete, wash the reaction mixture with a 10% sodium bicarbonate solution to neutralize the acid catalyst.

-

Perform subsequent washes with water and brine to remove any remaining impurities.

-

Remove the solvent under vacuum to obtain the free base of D-valine tert-butyl ester.

-

Salt Formation: Dissolve the resulting free amine in approximately 10 volumes of dry ether.

-

Cool the solution to -20°C.

-

Slowly add one equivalent of a 1N HCl solution in ether (prepared by dissolving HCl gas in dry ether).

-

The hydrochloride salt will precipitate out of the solution.

-

Remove the ether under vacuum to yield this compound as a solid.

Note: This is a general procedure and may require optimization for specific laboratory conditions and desired scale.

Purification and Analysis

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/ether or methanol/ether, to obtain a product of high purity.

Analysis: The identity and purity of the synthesized this compound can be confirmed using various analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy can be used to confirm the chemical structure of the compound. A certificate of analysis for a commercial sample of this compound indicates that the ¹H NMR spectrum is consistent with its structure.

-

Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight of the compound and confirm its identity.

-

Melting Point Analysis: The melting point of the synthesized compound can be compared to the literature value to assess its purity.

Applications and Research Areas

This compound is a valuable building block in organic synthesis, particularly in the construction of peptides and peptidomimetics. Its protected carboxylic acid group allows for selective reactions at the amino group, making it an essential reagent in solid-phase and solution-phase peptide synthesis.

D-amino acids and their derivatives, such as this compound, are of significant interest in drug discovery. The incorporation of D-amino acids into peptides can enhance their resistance to enzymatic degradation, thereby increasing their in vivo half-life and therapeutic potential. D-Valine itself has been noted for its presence in the structure of the antitumor drug Actinomycin D.

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

Caption: General synthesis workflow for this compound.

Applications Overview

This diagram provides a logical overview of the key application areas for this compound.

Caption: Key application areas of this compound.

Safety and Handling

This compound is classified as a skin, eye, and respiratory irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a versatile and valuable chemical entity for researchers in the fields of synthetic chemistry and drug development. Its well-defined chemical properties and utility as a protected amino acid building block make it an important tool for the creation of novel peptides, peptidomimetics, and other chiral molecules with potential therapeutic applications. This guide provides a foundational understanding of its properties, synthesis, and applications to aid in future research endeavors.

References

- 1. nbinno.com [nbinno.com]

- 2. file.medchemexpress.eu [file.medchemexpress.eu]

- 3. medchemexpress.com [medchemexpress.com]

- 4. WO2003053909A1 - Process for preparing amino acid tert-butyl ester hydrochloric acid salts - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. escholarship.org [escholarship.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to D-Valine tert-butyl ester hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of D-Valine tert-butyl ester hydrochloride, a key chiral building block in pharmaceutical and chemical research. This document details its chemical properties, applications, and relevant experimental protocols, presenting data in a clear and accessible format for laboratory and development use.

Chemical Identity and Properties

D-Valine tert-butyl ester hydrochloride is the hydrochloride salt of the tert-butyl ester of D-valine, a non-proteinogenic stereoisomer of the essential amino acid L-valine. The tert-butyl ester group serves as a protecting group for the carboxylic acid functionality, preventing it from participating in unwanted reactions during chemical synthesis.[1] This protection is particularly valuable in peptide synthesis and the development of complex organic molecules.[1] The hydrochloride salt form generally enhances the compound's stability and handling characteristics.[1]

Table 1: Physicochemical Properties of D-Valine tert-butyl ester hydrochloride

| Property | Value | Reference(s) |

| CAS Number | 104944-18-5 | [2][3] |

| Molecular Formula | C₉H₁₉NO₂·HCl | [2] |

| Molecular Weight | 209.71 g/mol | [2] |

| Appearance | White to almost white powder or crystals | [4] |

| Purity | ≥95% | [5] |

| Storage Temperature | -20°C | [5] |

Table 2: Spectroscopic Data for Valine Derivatives

While a complete set of spectra for D-Valine tert-butyl ester hydrochloride is not available in a single public source, the following provides an indication of expected spectral characteristics based on available data for similar compounds. Researchers should acquire their own analytical data for lot-specific characterization.

| Spectroscopy | Observed Features (for related structures) | Reference(s) |

| ¹H NMR | Spectra for L-Valine tert-butyl ester hydrochloride are available and would be expected to be identical for the D-enantiomer. | [6] |

| ¹³C NMR | Chemical shifts for L-Valine show characteristic peaks for the carbonyl, alpha-carbon, and side-chain carbons. | [7][8] |

| IR (ATR) | Spectra for D-Valine tert-butyl ester hydrochloride are available, showing characteristic stretches for N-H, C-H, C=O, and C-O bonds. | [9] |

| Mass Spectrometry | The exact mass is 209.118257 g/mol . | [9] |

Applications in Research and Development

The primary application of D-Valine tert-butyl ester hydrochloride is as a chiral intermediate in organic synthesis, particularly in the pharmaceutical industry.

-

Peptide Synthesis : As a protected amino acid, it serves as a crucial building block in the synthesis of peptides.[10] The tert-butyl ester protects the C-terminus while the N-terminus can be coupled with other amino acids. This is fundamental in solid-phase peptide synthesis (SPPS).[11]

-

Chiral Auxiliary : Chiral auxiliaries are temporarily incorporated into a molecule to control the stereochemical outcome of a reaction.[12] D-Valine derivatives can be used to introduce chirality in the synthesis of complex molecules.[13]

-

Pharmaceutical Intermediate : It is used as an intermediate in the synthesis of various bioactive molecules and drug candidates, including some reported to have antitumor properties.[5] The incorporation of the D-valine moiety can influence the pharmacological properties of a drug.

Experimental Protocols

The following are representative experimental protocols for the synthesis of amino acid tert-butyl esters and their use in peptide synthesis. These are generalized procedures and may require optimization for specific laboratory conditions and scales.

3.1. General Synthesis of Amino Acid tert-Butyl Ester Hydrochlorides

This protocol is based on the general method of esterification of amino acids using isobutylene (B52900) and an acid catalyst.[14]

Materials:

-

D-Valine

-

Dioxane (or another suitable solvent)

-

p-Toluenesulfonic acid (PTSA) or another strong acid catalyst

-

Isobutylene (liquefied gas or generated in situ)

-

10% Sodium bicarbonate solution

-

Brine

-

Dry ether

-

HCl gas or a solution of HCl in ether

Procedure:

-

Suspend D-Valine in a suitable solvent such as dioxane in a pressure-rated vessel (autoclave).

-

Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (e.g., 1.5-2 equivalents).

-

Introduce isobutylene into the sealed reactor (e.g., 300ml for a 25g scale).

-

Stir the reaction mixture at room temperature for 4-5 days. The reaction progress can be monitored by TLC or LC-MS.

-

Upon completion, carefully vent the excess isobutylene.

-

Wash the reaction mixture with a 10% sodium bicarbonate solution to neutralize the acid catalyst, followed by water and brine.

-

Separate the organic layer and remove the solvent under vacuum to obtain the D-Valine tert-butyl ester as a free base.

-

Dissolve the free base in approximately 10 volumes of dry ether and cool the solution to -20°C.

-

Slowly add one equivalent of a standardized HCl solution in ether.

-

The hydrochloride salt will precipitate. The solvent can be removed under vacuum to afford the final product.

3.2. Use in Solid-Phase Peptide Synthesis (SPPS) - A General Workflow

D-Valine tert-butyl ester hydrochloride would typically be N-terminally protected (e.g., with Fmoc or Boc) before being used in SPPS. The following is a conceptual workflow for incorporating an amino acid into a growing peptide chain using Fmoc chemistry.

Workflow:

-

Resin Preparation : Start with a solid support resin (e.g., Wang or Rink Amide resin) to which the first amino acid is attached.

-

Deprotection : Remove the N-terminal Fmoc protecting group from the resin-bound amino acid using a mild base, typically a solution of piperidine (B6355638) in DMF.[15]

-

Activation and Coupling : Activate the carboxylic acid of the next amino acid to be added (in this case, an N-protected D-Valine derivative) using a coupling reagent (e.g., HATU, HOBt/DIC). Introduce the activated amino acid to the resin to form a new peptide bond.

-

Washing : Thoroughly wash the resin to remove excess reagents and byproducts.

-

Repeat : Repeat the deprotection and coupling steps for each subsequent amino acid in the desired peptide sequence.

-

Final Cleavage and Deprotection : Once the peptide is fully assembled, cleave it from the resin and remove all side-chain protecting groups (including the tert-butyl ester) using a strong acid cocktail, such as trifluoroacetic acid (TFA) with scavengers.[16]

Visualizations

4.1. Synthesis of D-Valine tert-butyl ester hydrochloride

References

- 1. nbinno.com [nbinno.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. D-Valine tert-butyl ester hydrochloride, 95% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 4. L -Valine tert-butyl ester = 99.0 13518-40-6 [sigmaaldrich.com]

- 5. D-Valine tert-butyl ester hydrochloride, 95% | Fisher Scientific [fishersci.ca]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. bmse000052 L-Valine at BMRB [bmrb.io]

- 8. hmdb.ca [hmdb.ca]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. chemimpex.com [chemimpex.com]

- 11. biosynth.com [biosynth.com]

- 12. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 13. CN102070473B - Method for synthesizing D-valine - Google Patents [patents.google.com]

- 14. WO2003053909A1 - Process for preparing amino acid tert-butyl ester hydrochloric acid salts - Google Patents [patents.google.com]

- 15. Peptide Design: Principles & Methods | Thermo Fisher Scientific - US [thermofisher.com]

- 16. Solid Phase Synthesis of a Functionalized Bis-Peptide Using "Safety Catch" Methodology - PMC [pmc.ncbi.nlm.nih.gov]

The Role of H-D-Val-OtBu.HCl in Modern Peptide Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

H-D-Val-OtBu.HCl, chemically known as D-Valine tert-butyl ester hydrochloride, is a pivotal building block in the field of peptide science. As a protected form of the D-amino acid valine, it plays a crucial role in the synthesis of peptides with enhanced stability and unique conformational properties. This guide provides an in-depth technical overview of its applications in research, focusing on its integration into synthetic protocols and its significance in the development of therapeutic peptides.

Core Applications in Peptide Synthesis

This compound is primarily utilized in solid-phase peptide synthesis (SPPS), a cornerstone technique for the chemical construction of peptides. The tert-butyl (OtBu) ester serves as a temporary protecting group for the carboxylic acid functionality of D-valine, while the hydrochloride salt ensures its stability and ease of handling. The D-configuration of the valine residue is of particular importance in drug development, as the incorporation of D-amino acids into peptide sequences can significantly increase their resistance to enzymatic degradation by proteases within the body, thereby extending their half-life and improving their therapeutic potential.

The use of this compound is especially relevant in the synthesis of peptides intended for therapeutic applications, such as antimicrobial peptides, hormone analogs, and conotoxins—neurotoxic peptides from cone snails with significant potential as analgesics and research tools. The steric hindrance of the valine side chain can present challenges during the coupling steps of SPPS; however, optimized protocols and potent coupling reagents have been developed to efficiently incorporate this and other hindered amino acids.

Experimental Protocols: Solid-Phase Peptide Synthesis (SPPS)

The incorporation of this compound into a growing peptide chain on a solid support follows the standard principles of Fmoc-based SPPS. Below is a generalized yet detailed protocol that outlines the key steps.

General Fmoc-SPPS Cycle for this compound Incorporation

This protocol is a standard procedure and may require optimization based on the specific peptide sequence and scale of the synthesis.

1. Resin Preparation:

-

Start with a suitable resin (e.g., Rink Amide resin for C-terminal amides or Wang resin for C-terminal acids).

-

Swell the resin in a suitable solvent, typically N,N-dimethylformamide (DMF), for 30-60 minutes in a reaction vessel.

2. Fmoc Deprotection:

-

Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the resin-bound amino acid or peptide.

-

Treat the resin with a 20% solution of piperidine (B6355638) in DMF for 5-10 minutes.

-

Repeat the treatment with fresh piperidine solution for another 10-15 minutes to ensure complete deprotection.

-

Thoroughly wash the resin with DMF to remove residual piperidine.

3. Coupling of this compound:

-

Activation: In a separate vessel, dissolve this compound (typically 3-5 equivalents relative to the resin substitution) and a suitable coupling reagent in DMF. Common coupling reagents for hindered amino acids include HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), or DIC (N,N'-Diisopropylcarbodiimide) in combination with an additive like HOBt (Hydroxybenzotriazole).

-

Add a base, such as N,N-diisopropylethylamine (DIPEA), to neutralize the hydrochloride salt and facilitate the reaction.

-

Coupling: Add the activated this compound solution to the deprotected resin.

-

Allow the coupling reaction to proceed for 1-2 hours. Due to the steric hindrance of the valine side chain, a longer coupling time or a double coupling (repeating the coupling step with fresh reagents) may be necessary to achieve high efficiency.

-

Monitor the coupling efficiency using a qualitative test such as the Kaiser test. A negative Kaiser test (beads remain colorless) indicates a complete reaction.

4. Washing:

-

After the coupling is complete, thoroughly wash the resin with DMF to remove excess reagents and byproducts.

This cycle of deprotection, coupling, and washing is repeated for each subsequent amino acid in the peptide sequence.

5. Cleavage and Deprotection:

-

Once the peptide chain is fully assembled, the peptide is cleaved from the solid support, and all side-chain protecting groups (including the tert-butyl ester of the D-valine) are removed simultaneously.

-

A cleavage cocktail, typically containing trifluoroacetic acid (TFA) as the strong acid and scavengers (e.g., water, triisopropylsilane) to prevent side reactions, is used.

-

The cleaved peptide is then precipitated from the cleavage mixture, typically with cold diethyl ether, and collected by centrifugation.

6. Purification and Analysis:

-

The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

The purity and identity of the final peptide are confirmed by analytical HPLC and mass spectrometry.

Quantitative Data in Peptide Synthesis

The efficiency of incorporating this compound can be quantified, although specific yields are highly dependent on the peptide sequence, the coupling reagents used, and the reaction conditions. The following table summarizes typical quantitative parameters encountered in SPPS.

| Parameter | Typical Value/Range | Method of Determination |

| Resin Loading | 0.1 - 1.0 mmol/g | Spectrophotometric analysis of Fmoc cleavage |

| Coupling Efficiency | >99% | Kaiser test (qualitative), HPLC analysis of cleaved peptide |

| Overall Crude Yield | 50 - 80% | Gravimetric analysis after cleavage and precipitation |

| Purity of Crude Peptide | 40 - 70% | RP-HPLC (peak area integration) |

| Purity of Final Peptide | >95% - 99% | RP-HPLC (peak area integration) |

Visualizing the Synthetic Workflow

The logical progression of solid-phase peptide synthesis can be visualized as a cyclical process.

Logical Relationship in Protecting Group Strategy

The choice of protecting groups is critical for a successful peptide synthesis. The strategy relies on the orthogonality of the protecting groups, meaning that one type of protecting group can be removed without affecting the others.

An In-depth Technical Guide to the Solubility and Stability of H-D-Val-OtBu.HCl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of H-D-Val-OtBu.HCl (D-Valine tert-butyl ester hydrochloride), a key building block in peptide synthesis and pharmaceutical development. Understanding these properties is critical for its effective storage, handling, and application in research and manufacturing.

Physicochemical Properties

This compound is the hydrochloride salt of the tert-butyl ester of D-valine. The presence of the hydrochloride group generally enhances its solubility in aqueous solutions, while the tert-butyl ester moiety increases its lipophilicity compared to the parent amino acid.

Table 1: General Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₂₀ClNO₂ |

| Molecular Weight | 209.71 g/mol |

| Appearance | White to off-white solid |

| CAS Number | 104944-18-5 |

Solubility Profile

The solubility of this compound is a crucial parameter for its use in solution-phase reactions and for the preparation of stock solutions. As a hydrochloride salt, it is expected to be soluble in water and polar organic solvents. Due to the limited availability of specific quantitative solubility data for this compound, the following table provides representative solubility data for similar amino acid hydrochlorides in common laboratory solvents. These values should be considered as estimates and should be confirmed experimentally for specific applications.

Table 2: Representative Solubility of Amino Acid Hydrochlorides in Various Solvents

| Solvent | Solubility Category | Estimated Solubility Range (g/L) |

| Water | Very Soluble | >100 |

| Methanol | Freely Soluble | 10 - 100 |

| Ethanol | Soluble | 1 - 10 |

| Dimethyl Sulfoxide (DMSO) | Soluble | 1 - 10 |

| N,N-Dimethylformamide (DMF) | Sparingly Soluble | 0.1 - 1 |

| Acetonitrile | Sparingly Soluble | 0.1 - 1 |

| Dichloromethane | Slightly Soluble | < 0.1 |

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.

Objective: To determine the saturation solubility of this compound in a given solvent at a specified temperature.

Materials:

-

This compound

-

Selected solvents (e.g., water, methanol, ethanol)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

HPLC system with a suitable detector (e.g., UV or ELSD) or other quantitative analytical technique

-

Volumetric flasks and pipettes

Procedure:

-

Add an excess amount of this compound to a glass vial containing a known volume of the solvent. The excess solid should be clearly visible.

-

Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm).

-

Equilibrate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, stop the agitation and allow the excess solid to settle.

-

Centrifuge the samples to further separate the undissolved solid from the supernatant.

-

Carefully withdraw a known volume of the clear supernatant.

-

Dilute the supernatant with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated HPLC method.

-

Calculate the original solubility in the solvent, taking into account the dilution factor.

Figure 1: Experimental workflow for solubility determination.

Stability Profile

The stability of this compound is influenced by several factors, including pH, temperature, and light. The primary degradation pathway for this compound is the hydrolysis of the tert-butyl ester to form D-valine and tert-butanol.

pH Stability

The tert-butyl ester group is known to be labile under acidic conditions. The rate of hydrolysis is significantly faster at low pH. In neutral and alkaline conditions, the ester is generally more stable. A comprehensive pH stability study is essential to define the optimal pH range for storage and use in aqueous solutions.

Table 3: Expected pH-Dependent Stability of this compound

| pH Range | Expected Stability | Primary Degradation Pathway |

| < 4 | Low | Acid-catalyzed hydrolysis of the tert-butyl ester |

| 4 - 7 | Moderate to High | Minimal hydrolysis |

| > 7 | High | Generally stable to hydrolysis |

Thermal Stability

Elevated temperatures can accelerate the degradation of this compound, both in solid form and in solution. Thermal degradation may involve hydrolysis of the ester and potentially other decomposition pathways.

Table 4: Recommended Storage Conditions for this compound

| Form | Temperature | Recommended Duration |

| Solid | -20°C | Up to 3 years[1] |

| Solid | 4°C | Up to 2 years[1] |

| In Solvent | -80°C | Up to 6 months[1] |

| In Solvent | -20°C | Up to 1 month[1] |

Experimental Protocol for a Forced Degradation Study

Forced degradation studies are performed to identify potential degradation products and to establish the stability-indicating nature of analytical methods.

Objective: To assess the stability of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

-

Water bath or oven for thermal stress

-

Photostability chamber

-

HPLC system with a photodiode array (PDA) detector

-

pH meter

Procedure:

-

Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl and heat at a controlled temperature (e.g., 60°C) for a defined period.

-

Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH and keep at room temperature for a defined period.

-

Oxidative Degradation: Dissolve this compound in a solution of 3% H₂O₂ and keep at room temperature, protected from light, for a defined period.

-

Thermal Degradation: Expose the solid this compound to elevated temperatures (e.g., 80°C) for a defined period. Also, heat a solution of the compound.

-

Photostability: Expose the solid this compound and a solution of the compound to light in a photostability chamber according to ICH guidelines.

-

Sample Analysis: At appropriate time points, withdraw samples from each stress condition. If necessary, neutralize the acidic and basic samples.

-

HPLC Analysis: Analyze all samples using a stability-indicating HPLC method. The use of a PDA detector is recommended to assess peak purity and identify potential degradation products.

Figure 2: Forced degradation study workflow.

Signaling Pathways and Logical Relationships

The primary chemical transformation of concern for this compound is its degradation. The following diagram illustrates the logical relationship of the stability of the compound to its primary degradation pathway.

Figure 3: Degradation pathway of this compound.

Conclusion

This technical guide provides essential information on the solubility and stability of this compound for researchers and professionals in drug development. While specific quantitative data is limited in the public domain, the provided representative data and detailed experimental protocols offer a solid foundation for the safe and effective use of this compound. It is strongly recommended that users perform their own experiments to determine the precise solubility and stability parameters relevant to their specific applications and storage conditions. The primary stability concern is the acid-catalyzed hydrolysis of the tert-butyl ester, which should be carefully considered when working with this compound in acidic environments.

References

Technical Overview: Physicochemical Properties of H-D-Val-OtBu.HCl

For Immediate Release

This document provides a detailed analysis of the molecular weight and chemical properties of D-Valine tert-butyl ester hydrochloride (H-D-Val-OtBu.HCl), a key reagent in pharmaceutical research and peptide synthesis.[1]

Molecular Identity and Structure

This compound is the hydrochloride salt of the tert-butyl ester of D-valine.[1][2] The D-configuration refers to the stereochemistry at the alpha-carbon. The tert-butyl ester group serves as a protecting group for the carboxylic acid functionality, enhancing lipophilicity and stability, while the hydrochloride salt form generally improves aqueous solubility and ease of handling.[1]

Physicochemical Data

The fundamental physicochemical properties of this compound are derived from its chemical formula. These quantitative data points are summarized below.

| Property | Value | Source |

| Chemical Formula | C₉H₂₀ClNO₂ | PubChem, Thermo Scientific[3][4][5] |

| Molecular Weight | 209.71 g/mol | MedchemExpress, PubChem[3][5][6] |

| Monoisotopic Mass | 209.1182566 Da | PubChem[5] |

| CAS Number | 104944-18-5 | CymitQuimica, Santa Cruz Biotechnology[1][2] |

Calculation of Molecular Weight

The molecular weight is calculated by summing the atomic weights of the constituent atoms in the empirical formula, C₉H₂₀ClNO₂.

3.1 Atomic Weights Used:

-

Carbon (C): 12.011 g/mol

-

Hydrogen (H): 1.008 g/mol

-

Chlorine (Cl): 35.453 g/mol

-

Nitrogen (N): 14.007 g/mol

-

Oxygen (O): 15.999 g/mol

3.2 Calculation Steps:

-

Carbon: 9 atoms * 12.011 g/mol = 108.099 g/mol

-

Hydrogen: 20 atoms * 1.008 g/mol = 20.160 g/mol

-

Chlorine: 1 atom * 35.453 g/mol = 35.453 g/mol

-

Nitrogen: 1 atom * 14.007 g/mol = 14.007 g/mol

-

Oxygen: 2 atoms * 15.999 g/mol = 31.998 g/mol

-

Total Molecular Weight: 108.099 + 20.160 + 35.453 + 14.007 + 31.998 = 209.717 g/mol

This calculated value is consistent with the widely published molecular weight of 209.71 g/mol .[1][2][3][6][7]

Methodological Considerations

The determination of a compound's molecular weight from its chemical formula is a theoretical calculation based on standard atomic weights. It does not involve experimental procedures, workflows, or biological signaling pathways. Therefore, the creation of experimental protocols or pathway diagrams is not applicable to this specific topic.

Logical Relationship of Components

The relationship between the chemical components that constitute the final molecular weight can be visualized as a simple hierarchical structure.

Caption: Hierarchical breakdown of this compound for molecular weight calculation.

References

- 1. CAS 104944-18-5: D-Valine tert-butyl ester hydrochloride [cymitquimica.com]

- 2. scbt.com [scbt.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. D-Valine tert-butyl ester hydrochloride, 95% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. H-D-Val-OtBu hydrochloride | C9H20ClNO2 | CID 45108216 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. D-Valine tert-butyl ester hydrochloride | 104944-18-5 | FV48708 [biosynth.com]

The Mirror Image Advantage: A Technical Guide to D-Amino Acids in Peptide Structure and Function

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide-based therapeutics, the pursuit of enhanced stability, prolonged half-life, and improved efficacy is paramount. While nature predominantly utilizes L-amino acids as the building blocks of proteins, their synthetic mirror images, D-amino acids, offer a powerful tool to overcome the inherent limitations of natural peptides. This technical guide provides an in-depth overview of the strategic incorporation of D-amino acids in peptide design, summarizing key quantitative data, detailing experimental protocols, and visualizing critical workflows and pathways.

Core Principles: The Strategic Advantage of D-Amino Acids

The primary advantage of substituting L-amino acids with their D-enantiomers stems from stereochemistry. Endogenous proteases, the enzymes responsible for peptide degradation, are chiral and specifically recognize L-amino acid residues. By introducing D-amino acids, peptides become sterically unrecognizable to these enzymes, leading to a significant increase in resistance to proteolysis.[1][2][3]

Key benefits of incorporating D-amino acids include:

-

Enhanced Proteolytic Stability: Peptides containing D-amino acids are not easily degraded by proteases, leading to a longer circulating half-life in vivo.[4][5]

-

Modulation of Secondary Structure: The introduction of a D-amino acid can induce or disrupt specific secondary structures like β-turns or helices, which can be crucial for receptor binding and activity.[6][7]

-

Improved Receptor Binding and Specificity: In some cases, the altered conformation due to a D-amino acid can lead to higher binding affinity and selectivity for the target receptor.

-

Reduced Immunogenicity: As they are less prone to proteolytic processing and presentation by antigen-presenting cells, peptides incorporating D-amino acids may exhibit lower immunogenicity.

Data Presentation: Quantitative Impact of D-Amino Acid Substitution

The integration of D-amino acids into peptide sequences brings about quantifiable improvements in their pharmacokinetic and pharmacodynamic profiles. The following tables summarize the impact of these substitutions on peptide stability, receptor binding affinity, and biological activity.

Table 1: Enhancement of Peptide Stability in Serum

| Peptide Sequence (L-amino acids in uppercase, D-amino acids in lowercase) | Modification | Half-life (t½) in Human Serum | Fold Increase in Stability | Reference |

| TPTPTGTQTPT | All L-amino acids | < 24 hours (fully degraded) | - | [8] |

| tptPTGTQtpt | D-amino acids at termini | > 96 hours (intact) | Significant | [8] |

| L-peptide (unspecified) | All L-amino acids | ~4 hours (fully degraded) | - | [2] |

| D-amino acid modified peptide | C-terminal D-amino acid | ~20 hours (15% remaining) | > 5 | [2] |

| Glycoside and D-amino acid modified peptide | C-terminal modifications | ~20 hours (45% remaining) | > 5 | [2] |

Table 2: Modulation of Receptor Binding Affinity (Kd)

| Peptide/Ligand | Target Receptor | Kd (nM) | Notes | Reference |

| Gb-1 | Glycoprotein-2 (GP-2) | 68 | Phage display-derived L-peptide | |

| Gb-2 | Glycoprotein-2 (GP-2) | 250 | Phage display-derived L-peptide | |

| Gb-3 | Glycoprotein-2 (GP-2) | 272 | Phage display-derived L-peptide | |

| Peptide-HFt (WT) | SARS-CoV-2 RBD | 1.2 µM | Wild-type L-peptide fusion | [9] |

| Peptide-HFt (HA4 mutant) | SARS-CoV-2 RBD | 0.47 µM | Mutant with potentially altered conformation | [9] |

Note: Direct comparative Kd values for L- vs D-peptides targeting the same receptor are not always readily available in single publications and often require targeted mutagenesis and binding studies.

Table 3: Impact on Biological Activity (IC50)

| Peptide | Target/Assay | IC50 (µM) | Notes | Reference |

| L-melittin | RAW 264.7 cell viability | ~10 | Natural L-peptide | [8] |

| D-melittin | RAW 264.7 cell viability | ~10 | All D-amino acid analog | [8] |

| V13K (all L) | Antimicrobial activity (E. coli) | 8 | Parent L-peptide | [6] |

| K14D (single D-sub) | Antimicrobial activity (E. coli) | 16 | Single D-amino acid substitution | [6] |

| S11D/K14D (double D-sub) | Antimicrobial activity (E. coli) | 32 | Double D-amino acid substitution | [6] |

| F9D/A12D/V16D (triple D-sub) | Antimicrobial activity (E. coli) | 64 | Triple D-amino acid substitution | [6] |

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of D-Amino Acid-Containing Peptides

This protocol outlines the manual Fmoc/tBu-based solid-phase synthesis of a peptide incorporating a D-amino acid.

Materials:

-

Rink Amide resin

-

Fmoc-protected L- and D-amino acids

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine (B6355638) solution (20% in DMF)

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

Cleavage cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5 v/v/v)

-

Diethyl ether (cold)

-

Solid-phase synthesis vessel

-

Shaker

Procedure:

-

Resin Swelling: Place the Rink Amide resin in the synthesis vessel and swell in DMF for 30 minutes, followed by DCM for 30 minutes.

-

First Amino Acid Coupling:

-

Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes.

-

Wash the resin thoroughly with DMF and DCM.

-

In a separate tube, dissolve the first Fmoc-protected amino acid (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF.

-

Add the activated amino acid solution to the resin and shake for 2 hours.

-

Wash the resin with DMF and DCM.

-

-

Chain Elongation (for subsequent amino acids, including D-amino acids):

-

Fmoc Deprotection: Remove the Fmoc group from the N-terminus of the growing peptide chain with 20% piperidine in DMF for 20 minutes.

-

Washing: Wash the resin with DMF (3x) and DCM (3x).

-

Amino Acid Coupling (L or D): Dissolve the next Fmoc-protected L- or D-amino acid (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF. Add to the resin and shake for 2 hours.

-

Washing: Wash the resin with DMF (3x) and DCM (3x).

-

Repeat this cycle for each amino acid in the sequence.

-

-

Cleavage and Deprotection:

-

After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with DCM and dry under vacuum.

-

Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the peptide.

-

-

Peptide Precipitation and Purification:

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

-

Dry the peptide pellet under vacuum.

-

Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the final peptide by mass spectrometry.

-

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

CD spectroscopy is a powerful technique to assess the secondary structure of peptides in solution and to observe conformational changes upon D-amino acid substitution.

Materials:

-

Purified peptide

-

Appropriate buffer (e.g., 10 mM sodium phosphate, pH 7.4). The buffer should have low absorbance in the far-UV region.

-

Circular dichroism spectropolarimeter

-

Quartz cuvette (typically 0.1 cm path length)

-

Nitrogen gas source

Procedure:

-

Sample Preparation:

-

Dissolve the purified peptide in the chosen buffer to a final concentration of 0.1-0.2 mg/mL.

-

Prepare a buffer blank with the exact same composition but without the peptide.

-

-

Instrument Setup:

-

Purge the spectropolarimeter with nitrogen gas for at least 30 minutes to remove oxygen.

-

Set the experimental parameters:

-

Wavelength range: 190-260 nm

-

Data pitch: 1 nm

-

Scanning speed: 50 nm/min

-

Bandwidth: 1 nm

-

Accumulations: 3-5 scans to improve the signal-to-noise ratio.

-

-

-

Data Acquisition:

-

Record a baseline spectrum using the buffer blank.

-

Rinse the cuvette thoroughly and then record the spectrum of the peptide sample.

-

-

Data Processing:

-

Subtract the buffer baseline from the peptide spectrum.

-

Convert the raw data (in millidegrees) to molar ellipticity ([θ]) using the following equation: [θ] = (mdeg * MRW) / (10 * l * c) where:

-

mdeg is the recorded ellipticity in millidegrees

-

MRW is the mean residue weight (molecular weight of the peptide / number of amino acids)

-

l is the path length of the cuvette in cm

-

c is the peptide concentration in mg/mL.

-

-

-

Secondary Structure Estimation:

-

Analyze the processed CD spectrum. Characteristic spectra indicate different secondary structures:

-

α-helix: Negative bands at ~222 nm and ~208 nm, and a positive band at ~192 nm.

-

β-sheet: A negative band around 218 nm and a positive band around 195 nm.

-

Random coil: A strong negative band around 198 nm.

-

-

Use deconvolution software (e.g., DichroWeb) to estimate the percentage of each secondary structure element.

-

Protease Stability Assay using RP-HPLC

This assay quantifies the resistance of a peptide to enzymatic degradation.

Materials:

-

Purified peptide (L- and D-amino acid versions)

-

Protease solution (e.g., trypsin, chymotrypsin, or human serum)

-

Reaction buffer (e.g., Tris-HCl or PBS, pH 7.4)

-

Quenching solution (e.g., 10% Trifluoroacetic acid (TFA))

-

RP-HPLC system with a C18 column

-

Mass spectrometer (optional, for fragment identification)

Procedure:

-

Reaction Setup:

-

Prepare a stock solution of the peptide in the reaction buffer.

-

In a microcentrifuge tube, mix the peptide solution with the protease solution (or serum) to a final desired concentration. A typical starting point is a 1:100 enzyme-to-substrate ratio (w/w).

-

Incubate the reaction mixture at 37°C.

-

-

Time-Course Sampling:

-

At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

-

Immediately quench the enzymatic reaction by adding the quenching solution (e.g., an equal volume of 10% TFA).

-

-

RP-HPLC Analysis:

-

Inject the quenched samples onto the RP-HPLC system.

-

Separate the intact peptide from its degradation fragments using a suitable gradient of acetonitrile (B52724) in water with 0.1% TFA.

-

Monitor the elution profile at a specific wavelength (e.g., 220 nm or 280 nm).

-

-

Data Analysis:

-

Identify the peak corresponding to the intact peptide in the chromatogram based on its retention time (confirmed by a control sample without enzyme).

-

Integrate the peak area of the intact peptide at each time point.

-

Calculate the percentage of intact peptide remaining at each time point relative to the t=0 sample.

-

Plot the percentage of intact peptide versus time to determine the degradation kinetics and the peptide's half-life.

-

Mandatory Visualizations

Peptide Drug Development Workflow

The following diagram illustrates a typical workflow for the development of a D-amino acid-containing peptide therapeutic, from initial design to preclinical evaluation.

Caption: Workflow for D-amino acid peptide drug development.

General Peptide-Receptor Signaling Pathway

This diagram illustrates a generalized signaling cascade initiated by the binding of a peptide (which could be a D-amino acid-containing peptide) to a G-protein coupled receptor (GPCR).

Caption: Generalized GPCR signaling cascade.

References

- 1. swolverine.com [swolverine.com]

- 2. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 3. devtoolsdaily.com [devtoolsdaily.com]

- 4. Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Estimating peptide half‐life in serum from tunable, sequence‐related physicochemical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Enantiomeric Effect of d-Amino Acid Substitution on the Mechanism of Action of α-Helical Membrane-Active Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Replacement of L-amino acid peptides with D-amino acid peptides mitigates anti-PEG antibody generation against polymer-peptide conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design of protein-binding peptides with controlled binding affinity: the case of SARS-CoV-2 receptor binding domain and angiotensin-converting enzyme 2 derived peptides - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Safety and Handling of H-D-Val-OtBu.HCl

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for H-D-Val-OtBu.HCl (D-Valine tert-butyl ester hydrochloride), a protected form of the amino acid D-Valine used in peptide synthesis and other research applications. The following sections detail the known hazards, proper handling and storage procedures, and emergency measures associated with this compound.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented below. This information is crucial for proper handling, storage, and spill response.

| Property | Value | Reference |

| Chemical Formula | C9H20ClNO2 | [1][2][3][4] |

| Molecular Weight | 209.71 g/mol | [2][3][4][5] |

| Appearance | White powder | [2] |

| Melting Point | 144-146°C | [2] |

| Storage Temperature | Inert atmosphere, Store in freezer, under -20°C. Do not store above 5°C (41°F). | [1][2][4][6] |

| Synonyms | (R)-tert-butyl 2-amino-3-methylbutanoate hydrochloride; D-Valine 1,1-dimethylethyl ester hydrochloride; tert-Butyl D-valinate HCl | [1][2][5] |

| CAS Number | 104944-18-5 | [2][3][4] |

Hazard Identification and Classification

This compound is classified as an irritant. The following table summarizes its hazard classification according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

| Hazard Class | Hazard Statement | GHS Pictogram | Signal Word |

| Skin corrosion/irritation | H315: Causes skin irritation | Irritant | Warning |

| Serious eye damage/eye irritation | H319: Causes serious eye irritation | Irritant | Warning |

| Specific target organ toxicity, single exposure; Respiratory tract irritation | H335: May cause respiratory irritation | Irritant | Warning |

Data sourced from PubChem CID 45108216[5]

The logical process for hazard identification and communication under the GHS framework is illustrated in the diagram below.

Caption: GHS Hazard Identification and Communication Workflow.

Handling and Storage

Proper handling and storage are essential to minimize exposure and maintain the integrity of this compound.

Personal Protective Equipment (PPE)

The following personal protective equipment should be worn when handling this substance:

| PPE Type | Specification |

| Eye Protection | Eyeshields or splash goggles.[1][7] |

| Hand Protection | Gloves.[1][7] |

| Respiratory Protection | Type N95 (US) or type P1 (EN143) respirator filter. A self-contained breathing apparatus should be used to avoid inhalation of the product.[1][7] |

| Body Protection | Full suit, boots.[1] |

General Handling and Hygiene

-

Keep away from heat and sources of ignition.[1]

-

Do not breathe dust.[1]

-

Use in a well-ventilated area or with local exhaust ventilation.[1]

-

Wash hands thoroughly after handling and before eating, smoking, or using the lavatory.[1]

Storage Conditions

-

Keep container tightly closed.[1]

-

Store in a freezer under -20°C in an inert atmosphere.[2][4] Do not store above 5°C (41°F).[1]

Emergency Procedures and First Aid

In case of exposure, follow these first aid measures:

| Exposure Route | First Aid Measures |

| Inhalation | If inhaled, move the person into fresh air. If not breathing, give artificial respiration.[1] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.[1] |

| Skin Contact | Wash off with soap and plenty of water.[1] |

| Eye Contact | Check for and remove any contact lenses. Flush eyes with water as a precaution.[1] |

Spills and Disposal

Spill Response

-

Small Spill: Use appropriate tools to put the spilled material into a convenient waste disposal container.[1]

-

Large Spill: Use a shovel to put the spilled material into a convenient waste disposal container.[1] A self-contained breathing apparatus should be used to avoid inhalation of the product.[1]

Disposal

Waste must be disposed of in accordance with federal, state, and local environmental control regulations.[1]

Toxicological Information

Stability and Reactivity

-

Stability: Stable under recommended storage conditions.[1]

-

Conditions to Avoid: Strong oxidizing reagents.[1]

-

Hazardous Decomposition Products: Oxides of carbon (CO, CO2), nitrogen (NO, NO2, ...), and hydrogen chloride (HCl).[1]

Experimental Protocols

Specific experimental protocols for the safety and handling of this compound are not detailed in the provided search results. The following diagram illustrates a general workflow for the safe handling of chemical reagents in a laboratory setting.

Caption: General Laboratory Chemical Handling Workflow.

References

- 1. peptide.com [peptide.com]

- 2. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. peptide.com [peptide.com]

- 4. arctomsci.com [arctomsci.com]

- 5. H-D-Val-OtBu hydrochloride | C9H20ClNO2 | CID 45108216 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. apexbt.com [apexbt.com]

- 7. H-Val-OtBu.HCl | CAS#:13518-40-6 | Chemsrc [chemsrc.com]

A Technical Guide to H-D-Val-OtBu.HCl for Researchers and Drug Development Professionals

Introduction: H-D-Val-OtBu.HCl, or D-Valine tert-butyl ester hydrochloride, is a protected form of the D-amino acid valine. The tert-butyl ester group protects the carboxylic acid functionality, while the hydrochloride salt improves its solubility and stability. This compound is a critical building block in synthetic organic chemistry, particularly in solid-phase peptide synthesis (SPPS) for the creation of peptides and peptidomimetics with specific biological activities. Its incorporation can influence the conformational properties and proteolytic stability of the resulting peptide. Notably, D-valine is a constituent of the potent antitumor antibiotic Actinomycin D, making its protected derivatives like this compound valuable in the synthesis of novel analogs for drug discovery.

Commercial Suppliers of this compound

For researchers sourcing this compound, a variety of commercial suppliers offer this compound in different purities and quantities. The following table summarizes the offerings from several key vendors to facilitate procurement.

| Supplier | Catalog Number | Purity | Available Quantities |

| AK Scientific, Inc. | 3452AL | ≥98% (HPLC)[1] | Custom/Bulk inquiries |

| APExBIO | A7441 | ≥98.00%[2] | Inquire for details |

| Arctom Scientific | BD-A225227 | Not specified | Inquire for details |

| Bachem | Not specified | Not specified | 5g, 25g |

| ChemScene (via Fisher Scientific) | CS-W015134 | >98% | 25g[3] |

| Chemdad Co., Ltd. | Not specified | Not specified | Inquire for details |

| CymitQuimica | 10-M03138 | 97% | 1g, 5g, 10g, 25g, 100g, 500g[4] |

| MedChemExpress | HY-W014418 | ≥98.0% (NMR)[5] | Free Sample (0.1-0.2mg), Bulk inquiry |

| Sigma-Aldrich | 94660 | ≥99.0% | 5g |

| Thermo Scientific Chemicals (formerly Alfa Aesar) | AC140810010, AC140810050 | 95% | 1g, 5g[6][7] |

Experimental Protocols

Representative Protocol for Solid-Phase Peptide Synthesis (SPPS) using this compound

This protocol outlines the manual steps for the incorporation of this compound into a peptide sequence on a solid support resin (e.g., Wang or Rink Amide resin).

1. Resin Swelling:

-

Place the desired amount of resin in a reaction vessel.

-

Add N,N-dimethylformamide (DMF) to swell the resin for 30 minutes.

-

Drain the DMF.

2. Fmoc Deprotection:

-

Add a 20% solution of piperidine (B6355638) in DMF to the resin.

-

Agitate for 5 minutes and drain.

-

Repeat the addition of 20% piperidine in DMF and agitate for an additional 15-20 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (3-5 times), dichloromethane (B109758) (DCM) (3-5 times), and then DMF again (3-5 times).

-

A small sample of resin can be tested with a ninhydrin (B49086) solution to confirm the presence of a free primary amine.

3. Amino Acid Coupling (Incorporation of this compound):

-

In a separate vial, dissolve this compound (3-5 equivalents relative to the resin loading) and a coupling agent such as HBTU (3-5 equivalents) in DMF.

-

Add a base, typically N,N-diisopropylethylamine (DIPEA) (6-10 equivalents), to neutralize the hydrochloride salt and activate the coupling agent.

-

Pre-activate the mixture for 5-10 minutes.

-

Add the activated amino acid solution to the deprotected resin in the reaction vessel.

-

Agitate the mixture for 1-2 hours at room temperature.

-

To monitor the completion of the coupling reaction, a ninhydrin test can be performed. A negative result (no color change) indicates a complete reaction.

4. Capping (Optional):

-

If the coupling is incomplete, any unreacted free amines can be capped to prevent the formation of deletion sequences.

-

Treat the resin with a solution of acetic anhydride (B1165640) and DIPEA in DMF for 30 minutes.

-

Wash the resin with DMF.

5. Repetition for Peptide Elongation:

-

Repeat steps 2 and 3 with the next desired amino acid in the sequence until the full peptide is synthesized.

6. Cleavage and Deprotection:

-

After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with DCM and dry it under vacuum.

-

Prepare a cleavage cocktail appropriate for the resin and side-chain protecting groups used. A common cocktail is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS).

-

Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature. This step will cleave the peptide from the resin and remove the tert-butyl protecting group from the D-valine residue, along with other acid-labile side-chain protecting groups.

-

Filter the resin and collect the filtrate containing the crude peptide.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

-

Dry the crude peptide pellet under vacuum.

7. Purification:

-

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Lyophilize the pure fractions to obtain the final peptide product.

Visualizations

Solid-Phase Peptide Synthesis (SPPS) Workflow

The following diagram illustrates the cyclical nature of solid-phase peptide synthesis, a fundamental technique for building peptides from amino acid derivatives like this compound.

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Structure of the Pentapeptide Lactone Ring of Actinomycin D

Actinomycin D contains two symmetric pentapeptide lactone rings. The diagram below shows the structure of one of these rings, highlighting the position of the D-Valine residue, which would be derived from a precursor like this compound in a chemical synthesis.

Caption: Pentapeptide lactone ring of Actinomycin D highlighting the D-Valine residue.

References

- 1. 104944-18-5 H-D-Val-OtBu HCl AKSci 3452AL [aksci.com]

- 2. apexbt.com [apexbt.com]

- 3. Chemscene ChemScene | this compound | 25G | CS-W015134 | 0.98 | 104944-18-5| | Fisher Scientific [fishersci.com]

- 4. H-Val-OtBu.HCl | CymitQuimica [cymitquimica.com]

- 5. file.medchemexpress.eu [file.medchemexpress.eu]

- 6. D-Valine tert-butyl ester hydrochloride, 95% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 7. D-Valine tert-butyl ester hydrochloride, 95% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

A Technical Guide to the Spectroscopic and Synthetic Profile of H-D-Val-OtBu.HCl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data (NMR, IR) and a representative synthetic protocol for H-D-Val-OtBu.HCl (D-Valine tert-butyl ester hydrochloride). Due to the limited availability of a complete, publicly accessible dataset for this specific compound, this document synthesizes information from general chemical principles and analogous compound data to present a reliable characterization profile.

Data Presentation: Spectroscopic Profile

The following tables summarize the expected quantitative spectroscopic data for this compound based on its chemical structure and established spectroscopic principles.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Protons | Chemical Shift (δ) ppm (Predicted) | Multiplicity | Coupling Constant (J) Hz (Predicted) |

| (CH₃)₂CH- | ~1.0 - 1.2 | Doublet | ~7.0 |

| (CH₃)₂CH - | ~2.2 - 2.4 | Multiplet | - |

| -CH (NH₃⁺)- | ~3.9 - 4.1 | Doublet | ~4.0 |

| -NH₃⁺ | ~8.0 - 8.5 | Broad Singlet | - |

| -C(CH₃)₃ | ~1.5 | Singlet | - |

Solvent: CDCl₃ or D₂O. Chemical shifts are referenced to TMS (0 ppm). Values can vary based on solvent and concentration.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon Atom | Chemical Shift (δ) ppm (Predicted) |

| C =O | ~170 - 172 |

| -C H(NH₃⁺)- | ~58 - 60 |

| -C (CH₃)₃ | ~82 - 84 |

| (CH₃)₂C H- | ~30 - 32 |

| (C H₃)₂CH- | ~18 - 20 |

| -C(C H₃)₃ | ~28 |

Solvent: CDCl₃ or D₂O. Chemical shifts are referenced to TMS (0 ppm). Values can vary based on solvent and concentration.

Table 3: Predicted Infrared (IR) Absorption Data

| Functional Group | Wavenumber (cm⁻¹) (Predicted) | Intensity |

| N-H Stretch (Ammonium Salt) | 3100 - 2800 | Strong, Broad |

| C-H Stretch (Aliphatic) | 2980 - 2850 | Medium to Strong |

| C=O Stretch (Ester) | ~1740 | Strong |

| N-H Bend (Ammonium Salt) | ~1600 - 1500 | Medium |

| C-O Stretch (Ester) | ~1250 - 1150 | Strong |

Sample preparation: KBr pellet or thin film.

Experimental Protocols

Representative Synthesis of this compound

-

Esterification:

-

To a suspension of D-Valine (1 equivalent) in tert-butyl acetate (B1210297) (acting as both reagent and solvent), a strong acid catalyst such as perchloric acid or sulfuric acid (1.1-1.5 equivalents) is added portion-wise at room temperature.

-

The reaction mixture is stirred vigorously for 24-48 hours, and the progress is monitored by thin-layer chromatography (TLC).

-

-

Work-up and Extraction:

-

Upon completion, the reaction mixture is cooled in an ice bath and the pH is carefully adjusted to ~9 with a cooled aqueous solution of sodium or potassium carbonate.

-

The aqueous layer is extracted multiple times with a suitable organic solvent, such as diethyl ether or ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

-

Formation of the Hydrochloride Salt:

-

The solvent from the filtered organic solution is removed under reduced pressure to yield the free base of D-Valine tert-butyl ester as an oil.

-

The oil is redissolved in a dry, non-polar solvent like diethyl ether or hexane.

-

Dry hydrogen chloride gas is bubbled through the solution, or a solution of HCl in a non-protic solvent is added dropwise, until precipitation of the hydrochloride salt is complete.

-

-

Purification:

-

The precipitated white solid, this compound, is collected by vacuum filtration, washed with cold, dry diethyl ether, and dried in a vacuum desiccator.

-

Recrystallization from a suitable solvent system (e.g., ethanol/ether) can be performed for further purification if necessary.

-

Spectroscopic Characterization Protocol

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 300 or 400 MHz spectrometer. Samples are typically dissolved in deuterated chloroform (B151607) (CDCl₃) or deuterium (B1214612) oxide (D₂O) with tetramethylsilane (B1202638) (TMS) as an internal standard.

-

IR Spectroscopy: The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample is prepared as a potassium bromide (KBr) pellet or as a neat thin film on a salt plate.

Mandatory Visualization

The following diagrams illustrate the general workflow for the synthesis and characterization of this compound.

Caption: General synthesis and purification workflow for this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

Methodological & Application

Application Notes and Protocols for H-D-Val-OtBu.HCl in Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-D-Val-OtBu.HCl, the hydrochloride salt of D-valine tert-butyl ester, is a crucial building block in solid-phase peptide synthesis (SPPS), particularly for the incorporation of a C-terminal D-valine residue. The presence of D-amino acids in peptide sequences can significantly enhance their therapeutic properties by increasing resistance to enzymatic degradation, thereby prolonging their in-vivo half-life and improving bioavailability.[1][2][3] The tert-butyl (OtBu) ester provides a robust protecting group for the C-terminal carboxylic acid, which is readily cleaved under standard acidic conditions at the final step of SPPS, ensuring the generation of the desired peptide acid. This document provides detailed application notes and protocols for the effective use of this compound in SPPS.

Key Advantages of Incorporating D-Valine

The incorporation of D-amino acids, such as D-valine, into peptide chains offers several advantages:

-

Enhanced Proteolytic Stability: Peptides containing D-amino acids are less susceptible to degradation by proteases, which typically recognize L-amino acid residues.[2][3] This increased stability is a critical attribute for peptide-based therapeutics.

-

Improved Bioavailability: By resisting enzymatic degradation, the in-vivo half-life of the peptide is extended, leading to improved bioavailability and potentially less frequent dosing.

-

Modulation of Biological Activity: The stereochemistry of amino acids can influence the peptide's conformation and its interaction with biological targets.[1][4] In some cases, the presence of a D-amino acid can lead to enhanced or novel biological activities.[1][5]

Application Spotlight: Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

A significant application for peptides containing D-valine is in the development of inhibitors for dipeptidyl peptidase-4 (DPP-4). DPP-4 is a serine protease that inactivates incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1), which are crucial for regulating blood glucose levels.[6][7] By inhibiting DPP-4, the levels of active GLP-1 are increased, leading to enhanced insulin (B600854) secretion and suppressed glucagon (B607659) release in a glucose-dependent manner. This mechanism is a cornerstone in the treatment of type 2 diabetes.[8]

Early-generation DPP-4 inhibitors, such as valine-pyrrolidide, demonstrated the therapeutic potential of targeting this enzyme.[7] The inclusion of D-amino acids in peptide-based DPP-4 inhibitors can contribute to their potency and stability, making them more effective drug candidates.

Below is a diagram illustrating the signaling pathway of DPP-4 inhibition.

References

- 1. Roles of d-Amino Acids on the Bioactivity of Host Defense Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. D-Amino Acid-Containing Peptide - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]

- 3. lifetein.com [lifetein.com]

- 4. Biosynthesis of D-amino acid-containing peptides: exploring the role of peptide isomerases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. DPP-4 Inhibition and the Path to Clinical Proof - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dipeptidyl peptidase 4 inhibition and vildagliptin therapy for type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Coupling of H-D-Val-OtBu.HCl in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of sterically hindered amino acids, such as D-valine derivatives, into peptide chains presents a significant challenge in peptide synthesis. The bulky side chain of valine can impede the approach of the reacting amino and carboxyl groups, leading to slower reaction rates, incomplete coupling, and an increased risk of racemization. H-D-Val-OtBu.HCl, a commonly used building block, requires carefully optimized coupling protocols to ensure high yield and chiral purity of the final peptide.

These application notes provide a comprehensive overview of coupling strategies for this compound in both solution-phase and solid-phase peptide synthesis (SPPS). Detailed protocols, a comparative summary of common coupling reagents, and troubleshooting guidelines are presented to assist researchers in achieving efficient and reliable incorporation of this sterically hindered amino acid.

Data Presentation: Comparative Performance of Coupling Reagents

While direct, quantitative comparative studies on the coupling of this compound are limited in publicly available literature, the following tables summarize the expected performance of various coupling reagents based on their known efficacy with sterically hindered amino acids. The data presented is illustrative and compiled from general performance characteristics to guide reagent selection.

Table 1: Solution-Phase Coupling Reagent Performance for Sterically Hindered Amino Acids

| Coupling Reagent | Class | Typical Yield | Relative Reaction Rate | Risk of Racemization | Key Considerations |

| DCC/HOBt | Carbodiimide (B86325) | Moderate-High | Moderate | Moderate | Inexpensive and widely used. Dicyclohexylurea (DCU) byproduct is insoluble and requires filtration. |

| EDC/HOBt | Carbodiimide | Moderate-High | Moderate | Moderate | Water-soluble carbodiimide and byproduct, simplifying workup. |

| HBTU/DIPEA | Aminium Salt | High | Fast | Low | Reliable and cost-effective for routine couplings. Slower than HATU. |

| HATU/DIPEA | Aminium Salt | Very High | Very Fast | Low | Highly efficient, especially for hindered couplings. Should not be used in large excess to avoid potential side reactions.[1] |

| PyBOP/DIPEA | Phosphonium Salt | High | Fast | Low | Byproducts are generally less problematic than those from BOP. |

| DEPBT | Phosphonium Salt | High | Moderate | Very Low | Excellent for suppressing racemization, particularly with sensitive amino acids.[2] |

| COMU/DIPEA | Uronium Salt | Very High | Very Fast | Low | High reactivity, comparable to HATU, with potentially better solubility. |

Table 2: Solid-Phase Peptide Synthesis (SPPS) Coupling Reagent Performance for Sterically Hindered Amino Acids

| Coupling Reagent | Class | Coupling Efficiency | Relative Reaction Rate | Risk of Racemization | Key Considerations |

| DIC/HOBt | Carbodiimide | Good | Moderate | Moderate | Diisopropylurea byproduct is soluble in common SPPS solvents. |

| HBTU/DIPEA | Aminium Salt | Very Good | Fast | Low | A robust and widely used reagent in automated and manual SPPS. |

| HCTU/DIPEA | Aminium Salt | Excellent | Very Fast | Low | Often more efficient than HBTU for difficult couplings. |

| HATU/DIPEA | Aminium Salt | Excellent | Very Fast | Low | Highly effective for sterically hindered residues and can help overcome aggregation.[1] |

| PyBOP/DIPEA | Phosphonium Salt | Very Good | Fast | Low | A good alternative to aminium salt-based reagents. |

| COMU/DIPEA | Uronium Salt | Excellent | Very Fast | Low | High efficiency, particularly beneficial in microwave-assisted SPPS. |

Experimental Protocols

The following protocols are generalized and may require optimization based on the specific peptide sequence and scale of the synthesis.

Protocol 1: Solution-Phase Coupling of this compound

This protocol describes the coupling of this compound to an N-protected amino acid or peptide (e.g., Boc-Xxx-OH).

Materials:

-

N-protected amino acid (e.g., Boc-Xxx-OH) (1.0 eq)

-

This compound (1.05 eq)

-

Coupling Reagent (e.g., HATU) (1.05 eq)

-

Base (e.g., Diisopropylethylamine - DIPEA) (2.5 eq)

-

Anhydrous Solvent (e.g., Dichloromethane - DCM or Dimethylformamide - DMF)

-

Saturated aqueous NaHCO₃ solution

-

1M aqueous HCl solution

-

Brine

-

Anhydrous Na₂SO₄ or MgSO₄

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Separatory funnel

Procedure:

-

Preparation: In a clean, dry round-bottom flask, dissolve the N-protected amino acid (1.0 eq) and this compound (1.05 eq) in anhydrous DCM or DMF.

-

Neutralization: Add DIPEA (1.05 eq) to the mixture to neutralize the hydrochloride salt of this compound. Stir for 10 minutes at room temperature.

-

Activation: In a separate vial, dissolve the coupling reagent (e.g., HATU, 1.05 eq) in a minimal amount of anhydrous DMF.

-

Coupling: Add the dissolved coupling reagent to the reaction mixture, followed by the remaining portion of DIPEA (1.45 eq).

-

Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. For sterically hindered couplings, the reaction may require several hours to reach completion.

-

Workup:

-

Once the reaction is complete, dilute the mixture with ethyl acetate (B1210297) or DCM.

-

Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

-

Filter and concentrate the solution under reduced pressure to obtain the crude dipeptide.

-

-

Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the pure protected dipeptide.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) - Manual Coupling of Fmoc-D-Val-OH

This protocol describes the incorporation of a D-valine residue onto a growing peptide chain on a solid support using Fmoc chemistry. Note that for SPPS, the N-Fmoc protected version, Fmoc-D-Val-OH, is typically used.

Materials:

-

Peptide-resin with a free N-terminal amine

-

Fmoc-D-Val-OH (3-5 eq relative to resin loading)

-

Coupling Reagent (e.g., HCTU) (3-5 eq)

-

Base (e.g., DIPEA) (6-10 eq)

-

Anhydrous DMF

-

DCM

-

Piperidine (B6355638) solution (20% in DMF) for Fmoc deprotection

-

SPPS reaction vessel

-

Shaker or bubbler for agitation

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in the SPPS reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-